Quinocarcin

Description

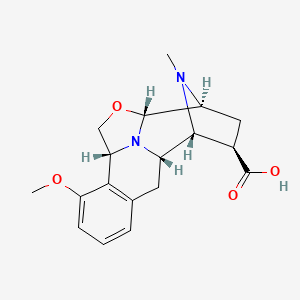

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-19-12-7-10(18(21)22)16(19)11-6-9-4-3-5-14(23-2)15(9)13-8-24-17(12)20(11)13/h3-5,10-13,16-17H,6-8H2,1-2H3,(H,21,22)/t10-,11+,12+,13+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMVHRRAVBACH-RXCQEBQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=CC=C4)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=CC=C4)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004854 | |

| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84573-33-1 | |

| Record name | (-)-Quinocarcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84573-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinocarcin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084573331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Quinocarcin from Streptomyces melanovinaceus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocarcin, a potent tetrahydroisoquinoline antitumor antibiotic, was first discovered from the fermentation broth of the soil bacterium Streptomyces melanovinaceus. This document provides a comprehensive technical overview of this compound, encompassing its discovery, biosynthesis, mechanism of action, and the experimental methodologies integral to its study. It is designed to serve as a detailed resource for researchers in natural product discovery, oncology, and pharmaceutical development.

Introduction

The relentless search for novel anticancer agents has frequently led researchers to the diverse metabolic capabilities of microorganisms. The genus Streptomyces has proven to be a particularly rich source of clinically significant therapeutics. In 1983, a team of scientists, Takahashi and Tomita, reported the isolation of a novel antitumor antibiotic, designated this compound, from a culture of Streptomyces melanovinaceus.[1] Early investigations revealed its potent activity against lymphocytic leukemia, non-small cell lung cancer, and adenocarcinoma.[1] This guide delves into the core scientific principles and methodologies related to the discovery and characterization of this compound.

The Producing Organism: Streptomyces melanovinaceus

The discovery of this compound originated from the screening of soil microorganisms for antitumor properties. The producing organism was identified as a novel species of Streptomyces, named melanovinaceus due to its characteristic dark-colored colonies.

Taxonomy and Morphology

Detailed taxonomic studies of the producing strain are essential for reproducibility and further strain improvement efforts. While the original isolation papers would contain the full characterization, a typical taxonomic description for a novel Streptomyces species would include:

-

Morphological Characteristics: Analysis of aerial and substrate mycelia, spore chain morphology (e.g., Rectiflexibiles, Retinaculiaperti, Spirales), and spore surface ornamentation (e.g., smooth, warty, spiny) using scanning electron microscopy.

-

Cultural Characteristics: Growth patterns, pigmentation, and sporulation on various standard ISP (International Streptomyces Project) media.

-

Physiological and Biochemical Characteristics: Evaluation of carbon source utilization, nitrogen source utilization, temperature and pH tolerance, and production of extracellular enzymes.

-

Chemotaxonomy: Analysis of cell wall components (e.g., LL-diaminopimelic acid), whole-cell sugar patterns, and phospholipid profiles.

-

16S rRNA Gene Sequencing: Comparison of the 16S rRNA gene sequence with known Streptomyces species to determine phylogenetic relationships.

Fermentation and Isolation of this compound

The production of this compound is achieved through submerged fermentation of Streptomyces melanovinaceus. The following sections outline a generalized protocol based on typical methods for isolating secondary metabolites from Streptomyces.

Fermentation Protocol

A detailed fermentation protocol is critical for optimizing the yield of this compound. Key parameters that require careful control include:

-

Inoculum Development: A multi-stage inoculum development process is typically employed, starting from a slant culture to generate a sufficient biomass for inoculating the production fermenter.

-

Production Medium: The composition of the production medium is a critical factor influencing the yield of this compound. A typical medium would consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and various mineral salts.

-

Fermentation Parameters:

-

Temperature: Optimal temperature for growth and production.

-

pH: Maintained within a specific range to ensure optimal enzyme activity for biosynthesis.

-

Aeration and Agitation: Sufficient dissolved oxygen is crucial for the growth of aerobic Streptomyces and for the oxygen-dependent mechanism of action of this compound.

-

Fermentation Time: The fermentation is monitored over time, and harvesting is typically done during the stationary phase when the production of the secondary metabolite is maximal.

-

Extraction and Purification Protocol

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity. A general workflow is as follows:

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: this compound is extracted from the culture filtrate and/or the mycelial cake using a suitable organic solvent, such as ethyl acetate or butanol.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:

-

Silica Gel Column Chromatography: Separation based on polarity.

-

Sephadex LH-20 Chromatography: Size exclusion chromatography to remove impurities.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain highly pure this compound. Purity is typically assessed by analytical HPLC.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.

Quantitative Data

Table 1: Production Yield of this compound from Streptomyces melanovinaceus

| Parameter | Value | Reference |

| Fermentation Volume | Data not available in search results | |

| Optimized Yield | Data not available in search results |

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| P388 Leukemia | Leukemia | Specific value not available in search results | [2] |

| Additional cell line data not available in search results |

Mechanism of Action

This compound exerts its potent antitumor activity through a unique mechanism involving DNA damage. The key features of its mode of action are:

-

Oxygen-Dependent DNA Damage: this compound's cytotoxicity is dependent on the presence of molecular oxygen.[3]

-

DNA Alkylation and Scission: The molecule is capable of both alkylating DNA and causing strand scissions.[3]

-

Role of the Oxazolidine Moiety: The oxazolidine ring within the this compound structure is crucial for its activity. It is proposed to act as a reductant, leading to the production of reactive oxygen species (ROS) such as hydroxyl radicals, which in turn damage the DNA.[3]

Signaling Pathway of this compound-Induced DNA Damage

The DNA damage induced by this compound is expected to activate the DNA Damage Response (DDR) pathway. While specific studies detailing the precise signaling cascade initiated by this compound are not available in the provided search results, a generalized pathway can be proposed based on its known DNA-damaging effects. The primary sensors of DNA double-strand breaks are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

Caption: Proposed signaling pathway of this compound-induced cell death.

Experimental Workflows

Discovery and Characterization Workflow

The following diagram illustrates the logical workflow from the initial screening to the characterization of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Quinocarcin on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocarcin is a tetrahydroisoquinoline antitumor antibiotic that exerts its cytotoxic effects through a multifaceted interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its reductive activation, subsequent DNA alkylation, and the induction of cellular damage responses. This document synthesizes key findings from experimental studies, outlines detailed protocols for relevant assays, and presents quantitative data where available to offer a thorough resource for professionals in oncology research and drug development.

Core Mechanism of Action: A Multi-Step Process

The antitumor activity of this compound is not inherent to the molecule in its native state. Instead, it requires a series of activation steps to become a potent DNA-damaging agent. The overall mechanism can be conceptualized as a three-stage process: reductive activation, DNA binding and alkylation, and the cellular response to the induced DNA damage.

Reductive Activation

This compound belongs to the class of quinone-containing compounds that necessitate bioreductive activation to exert their cytotoxic effects.[1] This activation can be facilitated by cellular reductases, such as NADPH cytochrome P450 reductase, which catalyze a one-electron reduction of the quinone moiety to a semiquinone radical.[2] An alternative and crucial activation pathway involves the opening of the oxazolidine ring to form a reactive iminium ion.[3][4] This electrophilic intermediate is the key species responsible for the subsequent covalent modification of DNA.

Caption: Reductive activation pathway of this compound to its reactive iminium ion intermediate.

DNA Binding and Covalent Alkylation

Following its activation, the electrophilic iminium ion of this compound targets DNA. Computer modeling studies have indicated that this compound preferentially binds to the minor groove of the DNA double helix.[3] This initial non-covalent interaction positions the reactive center of the drug in close proximity to its alkylation target.

The primary site of covalent modification is the N2-amino group of guanine residues.[3] This alkylation reaction forms a stable, covalent adduct, which distorts the DNA helix and creates a lesion that interferes with normal DNA metabolic processes.[4][5] This mode of action is characteristic of many tetrahydroisoquinoline natural products.[4]

Caption: Mechanism of this compound binding to the DNA minor groove and alkylation of guanine.

Induction of DNA Damage and Cellular Consequences

The formation of this compound-DNA adducts constitutes a form of DNA damage that triggers a cascade of cellular responses. These lesions can physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[6][7][8] This disruption of essential cellular processes is a primary contributor to the cytotoxic effects of the drug.

Furthermore, the cell recognizes these adducts as damage, which can lead to the generation of single- and double-strand breaks in the DNA backbone.[9] This accumulation of DNA damage activates complex cellular signaling pathways designed to address such threats.

Quantitative Data on this compound-DNA Interactions

Precise quantitative data for the binding affinity and alkylation efficiency of this compound are not extensively reported in publicly available literature. However, data from related compounds and analogous experimental systems can provide valuable context.

| Parameter | Compound Class | Method | Typical Values | Reference |

| DNA Binding Constant (Kb) | Quinones | Cyclic Voltammetry | 108 - 109 M-1 | [10] |

| Covalent Binding Index (CBI) | DNA Alkylating Agents | Varies (e.g., Radiotracer analysis) | Spans over 6 orders of magnitude depending on the agent's potency. | [11] |

| DNA Damage (Strand Breaks) | Various Genotoxic Agents | Comet Assay (Tail Moment) | Dose-dependent increase in tail moment, indicating increased DNA fragmentation. | [2][9][12] |

Note: The values presented are for related compound classes and are intended to be illustrative. Specific quantitative measurements for this compound are required for precise characterization.

Cellular Response to this compound-Induced DNA Damage

The DNA lesions created by this compound activate the DNA Damage Response (DDR), a sophisticated signaling network that coordinates cell cycle progression, DNA repair, and, if the damage is irreparable, programmed cell death (apoptosis).[13][14][15]

Key players in this pathway are the sensor kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[6][14] These kinases are activated by DNA double-strand breaks and single-strand DNA, respectively, which can both arise from the processing of this compound-DNA adducts.[16]

Upon activation, ATM and ATR phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2.[17] These, in turn, phosphorylate and activate the tumor suppressor protein p53.[18] Activated p53 acts as a transcription factor, inducing the expression of genes that lead to cell cycle arrest, providing time for DNA repair, or initiating apoptosis if the damage is too severe.

Caption: Simplified signaling pathway of the cellular response to this compound-induced DNA damage.

Experimental Protocols

DNase I Footprinting to Determine DNA Binding Sites

This method identifies the specific DNA sequences where a small molecule like this compound binds, by protecting the DNA from enzymatic cleavage by DNase I.

Materials:

-

High-purity plasmid DNA containing the sequence of interest.

-

Restriction enzymes for generating a specific DNA fragment.

-

Klenow fragment of DNA polymerase I.

-

[α-³²P]dATP for radiolabeling.

-

DNase I.

-

This compound (or its activated form if stable).

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).

-

Phenol:chloroform:isoamyl alcohol (25:24:1).

-

Ethanol.

-

Formamide loading dye.

-

Denaturing polyacrylamide gel (e.g., 8%).

Procedure:

-

Prepare the DNA Probe:

-

Digest the plasmid with a suitable restriction enzyme to generate a fragment containing the target sequence.

-

Label one end of the DNA fragment by filling in the 3' recessed end with Klenow fragment and [α-³²P]dATP.

-

Isolate the uniquely end-labeled fragment by a secondary restriction digest and purification via native polyacrylamide gel electrophoresis.

-

-

Binding Reaction:

-

In separate tubes, incubate the radiolabeled DNA probe (e.g., 10,000 cpm) with increasing concentrations of this compound in the binding buffer. Include a no-drug control.

-

Allow the binding to equilibrate (e.g., 30 minutes at room temperature).

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be empirically determined to produce a uniform ladder of cleavage products in the absence of the drug.

-

Incubate for a short, precise time (e.g., 1-2 minutes at room temperature).

-

-

Reaction Termination and DNA Purification:

-

Stop the digestion by adding the stop solution.

-

Extract the DNA with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

-

Wash the DNA pellet with 70% ethanol and dry.

-

-

Gel Electrophoresis and Autoradiography:

-

Resuspend the DNA pellets in formamide loading dye.

-

Denature the samples by heating (e.g., 90°C for 3 minutes) and then rapidly cool on ice.

-

Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing this compound, indicating its binding site.

-

Alkaline Comet Assay for Quantifying DNA Strand Breaks

This single-cell gel electrophoresis technique quantifies DNA strand breaks. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape.

Materials:

-

Treated and control cells.

-

Low melting point agarose (LMPA).

-

Normal melting point agarose (NMPA).

-

Microscope slides.

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).

-

DNA stain (e.g., SYBR Green or ethidium bromide).

-

Fluorescence microscope with appropriate filters.

-

Image analysis software.

Procedure:

-

Cell Preparation:

-

Harvest cells treated with this compound (and untreated controls) and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

-

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMPA and allow to dry.

-

Mix the cell suspension with 0.5% LMPA (at 37°C) at a 1:10 (v/v) ratio.

-

Pipette this mixture onto the pre-coated slide, cover with a coverslip, and allow to solidify on ice.

-

-

Cell Lysis:

-

Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind the nucleoid.

-

-

DNA Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind in the alkaline solution for 20-40 minutes.

-

Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides from the tank and neutralize them by washing with neutralization buffer three times for 5 minutes each.

-

Stain the DNA by adding a drop of DNA stain to each slide.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images of at least 50-100 randomly selected cells per sample.

-

Use image analysis software to quantify the extent of DNA damage. A common parameter is the "tail moment," calculated as the product of the tail length and the fraction of DNA in the tail.[2][9][12] An increase in the tail moment is indicative of increased DNA damage.

-

Conclusion

This compound is a potent antitumor agent that functions through a mechanism involving reductive activation to a reactive species that alkylates DNA, primarily at guanine residues. This covalent modification leads to the inhibition of DNA replication and transcription, the formation of DNA strand breaks, and the activation of the DNA damage response pathway, ultimately culminating in cell cycle arrest or apoptosis. While the qualitative aspects of its mechanism are well-characterized, further research is needed to establish precise quantitative parameters for its DNA binding and alkylation efficiency. The experimental protocols detailed herein provide a framework for researchers to further investigate the intricate interactions between this compound and DNA, and to evaluate the efficacy of novel analogs in drug development programs.

References

- 1. Electrochemical approach of anticancer drugs--DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]

- 4. Computer simulation of the binding of this compound to DNA. Prediction of mode of action and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Covalent binding design strategy: A prospective method for discovery of potent targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. De novo identification and biophysical characterization of transcription-factor binding sites with microfluidic affinity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. In vivo covalent binding of organic chemicals to DNA as a quantitative indicator in the process of chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrochemical studies of the interaction of adriamycin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biophysical characterization of DNA binding from single molecule force measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Architecture of a Potent Antitumor Antibiotic: The Structure Elucidation of Quinocarcin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

Introduction

Quinocarcin, also known as DC-52, is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family of natural products. First isolated from the fermentation broth of Streptomyces melanovinaceus by Takahashi and Tomita in 1983, its unique and complex architecture has intrigued chemists and biologists alike.[1][2] The elucidation of its structure was a pivotal achievement, paving the way for the synthesis of analogues and the investigation of its mode of action. This in-depth technical guide provides a comprehensive overview of the key experimental data and methodologies employed in the determination of this compound's intricate molecular framework, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Physicochemical Properties

The initial characterization of this compound established its fundamental physicochemical properties, which provided the first clues to its molecular composition and complexity.

| Property | Value |

| Molecular Formula | C₁₈H₂₂N₂O₄[3] |

| Molecular Weight | 330.38 g/mol [3] |

| Exact Mass | 330.158 g/mol [3] |

| Appearance | Colorless needles |

| Melting Point | 141-143 °C |

| UV λmax (MeOH) | 218 nm (ε 32,000), 280 nm (ε 4,800), 288 nm (ε 4,500) |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform; Insoluble in water, n-hexane |

Spectroscopic Elucidation: Deciphering the Molecular Blueprint

The definitive structure of this compound was pieced together through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided detailed information about the connectivity and spatial arrangement of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in defining the carbon-hydrogen framework of this compound. The following tables summarize the key chemical shift assignments that were crucial for assembling the structural fragments.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.24 | d | 8.5 | H-7 |

| 6.85 | dd | 8.5, 2.5 | H-8 |

| 6.78 | d | 2.5 | H-10 |

| 4.43 | d | 3.0 | H-1 |

| 4.20 | d | 3.0 | H-11a |

| 3.86 | s | - | OCH₃ |

| 3.65 | m | - | H-3 |

| 3.40 | dd | 11.0, 4.0 | H-5a |

| 3.15 | m | - | H-6 |

| 2.95 | t | 11.0 | H-5e |

| 2.58 | s | - | N-CH₃ |

| 2.4-2.1 | m | - | H-4, H-11 |

| 1.95 | m | - | H-2 |

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 174.5 | C | C-12 (COOH) |

| 158.8 | C | C-9 |

| 145.8 | C | C-6a |

| 128.5 | C | C-10a |

| 122.0 | CH | C-7 |

| 114.8 | CH | C-8 |

| 111.5 | CH | C-10 |

| 85.1 | CH | C-1 |

| 70.2 | CH | C-11a |

| 60.8 | CH | C-3 |

| 55.9 | CH₃ | OCH₃ |

| 54.5 | CH | C-6 |

| 48.2 | CH₂ | C-5 |

| 42.1 | CH₃ | N-CH₃ |

| 35.8 | CH | C-2 |

| 30.5 | CH₂ | C-4 |

| 25.4 | CH₂ | C-11 |

Mass Spectrometry (MS)

Mass spectrometry provided the molecular weight of this compound and offered valuable structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry confirmed the molecular formula as C₁₈H₂₂N₂O₄.

Key Mass Spectral Fragments

| m/z | Proposed Fragment |

| 330 | [M]⁺ |

| 285 | [M - COOH]⁺ |

| 243 | [M - C₄H₅NO]⁺ |

| 214 | [M - C₅H₈N₂O₂]⁺ |

Chemical Degradation Studies

To further corroborate the proposed structure, chemical degradation studies were performed. These classical chemical analyses provided tangible evidence for the presence of specific functional groups and structural motifs.

One key reaction was the treatment of this compound with cyanogen bromide, which selectively cleaved the oxazolidine ring, yielding a derivative designated as DX-52-1.[4] This reaction confirmed the presence and reactivity of the unique five-membered heterocyclic ring system within the core structure.

Confirmation of Structure by Total Synthesis

The unambiguous confirmation of the structure of a complex natural product is ultimately achieved through its total synthesis. The total synthesis of (±)-Quinocarcin was first reported by Fukuyama and Nunes. This and subsequent syntheses not only verified the proposed structure but also provided access to analogues for structure-activity relationship studies.[4]

Experimental Protocols

Isolation and Purification of this compound (DC-52)

This compound was isolated from the culture broth of Streptomyces melanovinaceus strain DO-52. The fermentation broth was filtered, and the filtrate was extracted with ethyl acetate. The organic extract was concentrated and subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound as colorless needles.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a double-focusing mass spectrometer using electron ionization (EI).

Chemical Degradation: Formation of DX-52-1

This compound was dissolved in a suitable organic solvent and treated with a solution of cyanogen bromide. The reaction mixture was stirred at room temperature until the starting material was consumed (monitored by TLC). The solvent was removed under reduced pressure, and the resulting residue was purified by chromatography to yield DX-52-1.[4]

Visualizing the Path to Structure: Workflows and Pathways

The logical progression of the structure elucidation process can be visualized through the following diagrams.

Caption: Workflow for the structure elucidation of this compound.

The chemical degradation of this compound to DX-52-1 is a key reaction that helped to confirm the presence of the oxazolidine ring.

Caption: Chemical degradation of this compound to DX-52-1.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a synergistic approach combining classical chemical methods with modern spectroscopic techniques. The detailed analysis of NMR and mass spectral data, corroborated by chemical degradation and ultimately confirmed by total synthesis, provided an unambiguous assignment of its complex tetracyclic framework. This foundational knowledge has been instrumental in understanding the biological activity of this compound and has guided the development of new anticancer agents. This guide serves to consolidate the key findings of this seminal work, offering a valuable reference for researchers engaged in the discovery and development of novel therapeutic agents from natural sources.

References

The Core Biosynthesis of Tetrahydroisoquinoline Alkaloids: A Technical Guide

Tetrahydroisoquinoline alkaloids (THIQs) represent a vast and structurally diverse class of plant-derived specialized metabolites, with over 2,500 known compounds.[1] This family includes some of the most important pharmaceuticals known, such as the analgesics morphine and codeine, the antimicrobial berberine, and the anticancer agent noscapine.[1][2][3] The core structure of these molecules, the tetrahydroisoquinoline scaffold, is synthesized in plants through a conserved and elegant biosynthetic pathway. This technical guide provides an in-depth exploration of this core pathway, focusing on the key enzymatic transformations, quantitative data, and experimental methodologies relevant to researchers, scientists, and drug development professionals.

The Central Biosynthetic Pathway: From Tyrosine to (S)-Reticuline

The biosynthesis of most benzylisoquinoline alkaloids (BIAs), a major subclass of THIQs, originates from the amino acid L-tyrosine. The pathway can be conceptually divided into three main stages: the formation of the two key precursors, their condensation to form the core THIQ structure, and the subsequent decorations to yield the central branch-point intermediate, (S)-reticuline.

Upstream Precursor Formation: The Dual Fates of Tyrosine

L-tyrosine serves as the primary building block, giving rise to both halves of the initial THIQ molecule: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Dopamine Synthesis: The conversion of L-tyrosine to dopamine is a two-step enzymatic process.[4][5] First, L-tyrosine is hydroxylated by tyrosine hydroxylase (TH) to form L-3,4-dihydroxyphenylalanine (L-DOPA).[4][6] This step is often the rate-limiting step in catecholamine synthesis.[4] Subsequently, L-DOPA is decarboxylated by aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase, to yield dopamine.[4][6][7]

-

4-HPAA Synthesis: The pathway to 4-HPAA is less definitively characterized in all BIA-producing plants but is generally understood to proceed from L-tyrosine via a series of transamination, decarboxylation, and oxidation steps, involving enzymes like tyrosine aminotransferase (TyrAT) and 4-hydroxyphenylpyruvate decarboxylase (4HPPDC).[8][9]

The Keystone Reaction: (S)-Norcoclaurine Formation

The defining step in BIA biosynthesis is the stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA.[1][10] This reaction is catalyzed by (S)-norcoclaurine synthase (NCS) , which joins the two precursors to form the first and central THIQ intermediate, (S)-norcoclaurine.[1][10][11][12][13] This enzyme is pivotal as it establishes the fundamental carbon skeleton and the stereochemistry of almost all subsequent BIAs.[10] While the non-enzymatic reaction can occur spontaneously, it produces a racemic mixture of (R,S)-norcoclaurine; NCS ensures the exclusive formation of the biologically relevant (S)-enantiomer.[10]

Downstream Modifications: The Path to (S)-Reticuline

Following the formation of (S)-norcoclaurine, a sequence of four enzymatic reactions transforms it into (S)-reticuline, a critical branch-point intermediate from which numerous BIA structural classes arise.[10][14][15]

-

6-O-Methylation: The 6-hydroxyl group of (S)-norcoclaurine is methylated by norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine.[8][10][16]

-

N-Methylation: The secondary amine of (S)-coclaurine is then methylated by coclaurine N-methyltransferase (CNMT) , yielding (S)-N-methylcoclaurine.[8][16][17]

-

3'-Hydroxylation: A hydroxyl group is introduced at the 3' position of the benzyl ring of (S)-N-methylcoclaurine. This reaction is catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) .[8][16]

-

4'-O-Methylation: Finally, the newly introduced 3'-hydroxyl group is methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to complete the synthesis of (S)-reticuline.[8][16]

From (S)-reticuline, the biosynthetic pathways diverge dramatically, employing enzymes like the berberine bridge enzyme (BBE), salutaridine synthase (SalSyn), and various P450s and methyltransferases to generate the vast diversity of BIA structures.[2][15][16]

Caption: The core biosynthetic pathway from L-tyrosine to the branch-point intermediate (S)-reticuline.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the THIQ biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. Norcoclaurine synthase (NCS) is particularly important as it represents the first committed step.[18][19]

| Enzyme | Source Organism | Substrate(s) | K_m (μM) | Hill Coefficient (n_H) | Optimal pH | Optimal Temp (°C) | Reference |

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-HPAA | 335 | - | 6.5 - 7.0 | 42 - 55 | [18] |

| Dopamine | - | 1.8 | [18] | ||||

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-HPAA | 700 | - | 7.0 | 40 | [19] |

| Dopamine | - | 1.98 | [19] |

Note: The sigmoidal saturation kinetics observed for dopamine (Hill coefficient > 1) suggest cooperative binding and indicate that NCS may play a key regulatory role in controlling the metabolic flux into the BIA pathway.[18][19]

Experimental Protocols

Protocol for Purification of Norcoclaurine Synthase (NCS) from Thalictrum flavum

This protocol is adapted from the methodology described for the purification of NCS from T. flavum cell suspension cultures.[18]

Objective: To purify NCS to homogeneity for characterization studies.

Materials:

-

T. flavum cell suspension cultures

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 5 mM sodium ascorbate, 10% (w/v) polyvinylpolypyrrolidone

-

Buffer A: 50 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol

-

Buffer B: Buffer A + 1 M (NH₄)₂SO₄

-

Buffer C: Buffer A + 1 M NaCl

-

Phenyl-Sepharose, Q-Sepharose, Hydroxyapatite, and Superdex 75 chromatography columns

-

Ammonium sulfate

Procedure:

-

Crude Extract Preparation: Harvested cells are frozen in liquid N₂, ground to a fine powder, and homogenized in Extraction Buffer. The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 30 min at 4°C, and the supernatant is collected.

-

Ammonium Sulfate Precipitation: Solid (NH₄)₂SO₄ is slowly added to the crude extract to achieve 40-70% saturation. The solution is stirred for 1 hour at 4°C and then centrifuged. The resulting protein pellet is resuspended in a minimal volume of Buffer B.

-

Hydrophobic Interaction Chromatography (HIC): The resuspended protein is loaded onto a Phenyl-Sepharose column pre-equilibrated with Buffer B. The column is washed, and protein is eluted with a linear gradient from 1 M to 0 M (NH₄)₂SO₄ in Buffer A. NCS-containing fractions are identified by activity assay, pooled, and concentrated.

-

Anion Exchange Chromatography (AEC): The pooled HIC fractions are desalted into Buffer A and loaded onto a Q-Sepharose column. Proteins are eluted with a linear gradient of 0 M to 1 M NaCl in Buffer A (Buffer C). Active fractions are pooled.

-

Hydroxyapatite Chromatography: The pooled AEC fractions are loaded onto a hydroxyapatite column and eluted with a gradient of potassium phosphate buffer.

-

Gel Filtration Chromatography: As a final polishing step, the active fractions from the previous step are concentrated and loaded onto a Superdex 75 gel filtration column equilibrated with Buffer A containing 150 mM NaCl to separate proteins by size.

-

Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE. The described procedure can result in a >1500-fold purification.[18]

References

- 1. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 10. Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (S)-norcoclaurine synthase - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 17. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03773J [pubs.rsc.org]

- 18. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Quinocarcin (DC-52): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocarcin, also known as DC-52, is a novel tetrahydroisoquinoline antibiotic first isolated from the culture broths of Streptomyces melanovinaceus.[1] It belongs to a class of natural products that have garnered significant interest due to their potent antitumor properties.[2] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative data from experimental studies, and detailed experimental protocols relevant to its investigation.

Antitumor and Antibiotic Activity

This compound (DC-52) has demonstrated notable antitumor activity, particularly against murine leukemia P388.[1][3] Its more stable citrate salt, KW2152, and its aminonitrile-substituted analogue, DX-52-1, have also shown inhibitory activity against non-small cell lung cancer and adenocarcinoma.[2] In addition to its anticancer properties, this compound exhibits antibiotic activity against several Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Klebsiella pneumoniae.[1][3] It is largely inactive against most other Gram-negative bacteria.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound (DC-52) and its analogs. Due to the limited availability of a comprehensive IC50 panel for this compound (DC-52) in publicly accessible literature, data for its closely related analogs and compounds with similar structural motifs are also included for comparative purposes.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound Analog (DX-52-1) | Epithelial Cells | Cell Migration | Not specified | [3] |

| Quinoxaline Derivative (10) | MKN 45 | MTT Assay | 0.073 µM | |

| Arylquin 1 | Glioblastoma (GBM) | MTT Assay | Varies by cell line | [1] |

Note: The IC50 values for many quinoline-based compounds often fall within the micromolar to nanomolar range against various cancer cell lines.[4]

Mechanism of Action

The biological activity of this compound is multifaceted, involving direct interaction with DNA and, as discovered through studies of its analog DX-52-1, the modulation of key cellular proteins involved in cell motility.

DNA Damage and Alkylation

A primary mechanism of this compound's antitumor activity is its ability to induce DNA damage. It has been shown to cause oxygen-dependent single- and double-strand breaks in DNA.[5] This process is believed to be initiated by the generation of free radicals, such as superoxide anions and hydroxyl radicals.[6] The labile oxazolidine ring of this compound is proposed to be the crucial moiety responsible for both the production of these reactive oxygen species and the alkylation of DNA. DNA alkylation by this compound and its analogs can lead to the formation of bulky adducts, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7][8]

dot

Caption: this compound's DNA damaging pathway.

Inhibition of Cell Migration via Radixin Targeting

Studies on the this compound analog, DX-52-1, have revealed a novel mechanism of action independent of direct DNA damage. DX-52-1 has been shown to inhibit epithelial cell migration by specifically and covalently binding to radixin.[3][9] Radixin is a member of the ezrin/radixin/moesin (ERM) family of proteins that act as linkers between the plasma membrane and the actin cytoskeleton.[3] By binding to the C-terminal region of radixin, which contains the actin-binding domain, DX-52-1 disrupts the interaction of radixin with both actin and the cell adhesion molecule CD44.[3][9] This disruption of the cytoskeletal architecture ultimately leads to an inhibition of cell motility.

dot

Caption: DX-52-1 inhibits cell migration via radixin.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activity of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

-

Cancer cell line of interest (e.g., P388, L1210)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (DC-52) or its analog

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Caption: Workflow for a typical MTT cytotoxicity assay.

DNA Cleavage Assay

This assay is used to determine if a compound induces single- or double-strand breaks in DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound (DC-52)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

-

Loading dye

-

Agarose gel

-

Electrophoresis buffer (e.g., TBE or TAE)

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix supercoiled plasmid DNA with this compound at various concentrations in the reaction buffer. Include a control reaction with no compound.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding loading dye containing a chelating agent like EDTA.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed/nicked, and linear).

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system. The conversion of supercoiled DNA to nicked or linear forms indicates DNA cleavage.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Initial Studies of Quinocarcin: A Technical Overview of Early Antitumor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on the antitumor properties of Quinocarcin, originally identified as DC-52. It covers the initial understanding of its mechanism of action, along with detailed protocols for the key in vitro and in vivo experiments that were central to its early evaluation.

Introduction to this compound (DC-52)

This compound is a novel antitumor antibiotic first isolated from the culture broths of Streptomyces melanovinaceus.[1] Structurally, it possesses a unique 8,11-iminoazepinoisoquinoline skeleton.[2] Early biological screening revealed its activity against various Gram-positive bacteria and, significantly, against murine P388 leukemia cells, which established it as a compound of interest for anticancer research.[1]

Proposed Mechanism of Action

The primary mechanism of this compound's antitumor activity is believed to be the induction of DNA damage. Initial studies proposed that the compound causes oxygen-dependent lesions in DNA. This process is thought to involve multiple modes of action, including sequence-specific DNA binding, alkylation, and oxidative scission. The labile oxazolidine ring moiety is considered crucial to its function, potentially acting as a reductant to generate reactive oxygen species (ROS) like hydroxyl free radicals, which in turn cleave DNA strands. This moiety is also implicated in the direct alkylation of DNA, leading to cytotoxicity.

In Vitro Antitumor Studies

Initial in vitro studies were crucial for quantifying the cytotoxic potential of this compound against cancer cell lines. The primary method used was assessing cell viability after exposure to the compound at various concentrations to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

Note: The specific IC50 values from the initial publications in the early 1980s are not available in publicly accessible abstracts. This data would be found in the full-text versions of these foundational articles. The table below is a representative template for how such data would be presented.

Table 1: Representative In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µg/mL) | Exposure Time (hrs) |

|---|---|---|---|

| P388 | Murine Leukemia | Data not available | Data not available |

| L1210 | Murine Leukemia | Data not available | Data not available |

In Vivo Antitumor Studies

The efficacy of this compound in a living system was first evaluated using murine tumor models. The P388 leukemia model was a key system mentioned in the earliest reports.[1] These studies typically involved administering the compound to tumor-bearing mice and measuring outcomes such as tumor growth inhibition or increase in lifespan compared to a control group.

Data Presentation

Note: Similar to the in vitro data, specific quantitative outcomes from the initial in vivo studies (e.g., % T/C, increase in lifespan) are not available in the abstracts of the primary literature. The table below serves as a structural example.

Table 2: Representative In Vivo Antitumor Activity of this compound in Murine Models

| Tumor Model | Host | Administration Route | Dosing Schedule | Key Outcome Metric | Result |

|---|---|---|---|---|---|

| P388 Leukemia | CDF1 Mice | Intraperitoneal (IP) | Data not available | % Increase in Lifespan | Data not available |

| Sarcoma 180 (Ascites) | Swiss Mice | Intraperitoneal (IP) | Data not available | Tumor Weight Inhibition | Data not available |

Experimental Protocols

The following sections provide detailed methodologies representative of the techniques used in the initial evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (Colorimetric - MTT/WST-based)

This protocol describes a typical colorimetric assay to determine the IC50 value of this compound against a suspension cell line like L1210 or P388 leukemia.

-

Cell Culture: Culture murine leukemia cells (e.g., L1210) in appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Prepare a cell suspension and adjust the density to 5 x 10⁴ cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 100 µg/mL to 0.1 µg/mL.

-

Cell Treatment: Add 100 µL of the diluted this compound solutions to the wells containing cells. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Reagent Addition: Add 10 µL of a tetrazolium salt-based reagent (like MTT or WST-8) to each well. Incubate for another 2-4 hours. During this time, metabolically active cells will convert the reagent into a colored formazan product.

-

Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Antitumor Assay (Murine P388 Leukemia Model)

This protocol outlines a typical procedure for assessing the in vivo efficacy of this compound against an ascites (liquid) tumor model.

-

Animal Model: Use male or female CDF1 mice, 6-8 weeks old. Allow animals to acclimatize for at least one week before the experiment.

-

Tumor Inoculation: Harvest P388 leukemia cells from a donor mouse. Prepare a cell suspension in sterile saline. Inject each mouse intraperitoneally (IP) with 1 x 10⁶ P388 cells on Day 0.

-

Randomization: On Day 1, randomly assign mice to treatment and control groups (typically 8-10 mice per group).

-

Compound Administration:

-

Prepare this compound for injection by dissolving it in a suitable vehicle (e.g., sterile saline, potentially with a small amount of solubilizing agent).

-

Administer this compound via IP injection daily for a set period (e.g., Days 1 through 9). Doses would be determined from prior toxicity studies.

-

The control group receives injections of the vehicle only on the same schedule.

-

-

Monitoring: Record the body weight of each mouse daily or every other day to monitor for toxicity. Observe animals for clinical signs of distress.

-

Endpoint and Data Collection: The primary endpoint is survival. Record the day of death for each animal.

-

Analysis:

-

Calculate the median survival time (MST) for each group.

-

Determine the efficacy of the treatment using the percentage increase in lifespan (% ILS) or the ratio of the treated group's MST to the control group's MST (% T/C).

-

% ILS = [(MST of treated group - MST of control group) / MST of control group] x 100.

-

References

An In-depth Technical Guide to the Molecular Structure of (-)-Quinocarcin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Quinocarcin is a potent antitumor antibiotic first isolated from Streptomyces melanovinaceus. It belongs to the tetrahydroisoquinoline family of natural products, a class of compounds that has garnered significant attention from the scientific community due to their diverse biological activities. The intricate molecular architecture and promising anticancer properties of (-)-Quinocarcin make it a subject of intensive research in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the molecular structure of (-)-Quinocarcin, including its physicochemical properties, stereochemistry, and the experimental methodologies used for its structural elucidation. Furthermore, it delves into its mechanism of action, focusing on its interaction with DNA and the subsequent cellular signaling pathways.

Physicochemical Properties

(-)-Quinocarcin is a crystalline solid with the chemical formula C18H22N2O4[1][2]. Its molecular weight is 330.38 g/mol , and its exact mass is 330.158 Da[1][2]. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C18H22N2O4 | [1][2] |

| Molecular Weight | 330.38 g/mol | [1][2] |

| Exact Mass | 330.158 Da | [1] |

| IUPAC Name | (1S,2R,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.1²,⁵.0⁶,¹⁷.0¹⁰,¹⁵]octadeca-10(15),11,13-triene-3-carboxylic acid | [2] |

| CAS Number | 84573-33-1 | [1][2] |

Molecular Structure and Stereochemistry

The core of (-)-Quinocarcin's structure is a complex tetracyclic tetrahydroisoquinoline-pyrrolidine scaffold[1]. This intricate arrangement of fused rings presents a significant synthetic challenge and is crucial for its biological activity. The molecule possesses multiple stereocenters, leading to a specific three-dimensional conformation that is essential for its interaction with biological targets. The absolute stereochemistry of (-)-Quinocarcin has been determined through extensive synthetic efforts and spectroscopic analysis.

Caption: Simplified 2D representation of the core atomic connectivity in (-)-Quinocarcin.

Experimental Protocols for Structural Elucidation

The definitive structure of (-)-Quinocarcin has been established through a combination of spectroscopic techniques and total synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the connectivity and stereochemistry of organic molecules.

Typical Experimental Protocol for NMR Analysis:

-

Sample Preparation: A sample of (-)-Quinocarcin (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: To further elucidate the structure, various 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for assigning the relative stereochemistry.

-

While a complete, publicly available, and assigned NMR dataset is not readily found in a single source, data from various synthetic studies collectively confirm the structure.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and torsional angles.

General Experimental Protocol for X-ray Crystallography:

-

Crystallization: High-quality single crystals of (-)-Quinocarcin are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to fit the experimental data.

Although the existence of crystallographic data for (-)-Quinocarcin and its derivatives is mentioned in the literature (with references to the Cambridge Crystallographic Data Centre), a publicly accessible CIF file with detailed atomic coordinates and geometric parameters for the parent compound was not identified in the conducted search.

Mechanism of Action: DNA Interaction and Signaling

(-)-Quinocarcin exerts its cytotoxic effects primarily through its interaction with DNA. The proposed mechanism involves the generation of reactive oxygen species (ROS) and potential DNA alkylation, leading to DNA strand scission.

The interaction of (-)-Quinocarcin with DNA is a critical step in its antitumor activity. The planar tetracyclic core of the molecule is believed to intercalate between the base pairs of the DNA double helix. This non-covalent interaction positions the reactive functionalities of the molecule in close proximity to the DNA backbone.

Caption: Proposed mechanism of action of (-)-Quinocarcin leading to cell death.

Upon intercalation, (-)-Quinocarcin can undergo redox cycling to generate superoxide and other reactive oxygen species, which then attack the deoxyribose backbone of DNA, causing strand breaks. Additionally, certain functionalities on the molecule may act as electrophiles, leading to covalent alkylation of DNA bases. This DNA damage triggers the cell's DNA Damage Response (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The specific proteins and signaling cascades involved in the DDR initiated by (-)-Quinocarcin are a subject of ongoing research but are expected to involve key players such as ATM, ATR, and p53.

Conclusion

(-)-Quinocarcin remains a molecule of significant interest to the scientific community. Its complex and elegant molecular structure, coupled with its potent antitumor activity, provides a rich platform for research in total synthesis, medicinal chemistry, and chemical biology. While its fundamental structural features have been well-established through a variety of spectroscopic and synthetic methods, further detailed crystallographic and NMR studies would provide deeper insights into its precise three-dimensional conformation and its dynamic behavior. A more thorough understanding of the specific signaling pathways activated by (-)-Quinocarcin-induced DNA damage will be crucial for the rational design of novel analogs with improved therapeutic indices. This technical guide serves as a foundational resource for professionals engaged in the ongoing exploration of this fascinating and important natural product.

References

A Technical Guide to the Duality of Quinocarcin: DNA Alkylation vs. Oxidative Scission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocarcin, a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family, exhibits a remarkable dual mechanism of DNA damage. Its cytotoxicity is rooted in its ability to induce two distinct types of lesions: covalent DNA alkylation and oxidative strand scission. The prevailing reaction pathway is critically dependent on the local microenvironment, specifically the presence or absence of molecular oxygen and reducing agents. This guide provides an in-depth technical examination of these two competing mechanisms, summarizing the current understanding of the activation processes, the nature of the DNA damage, and the experimental methodologies used to characterize these events.

Introduction: The Two Faces of this compound

Tetrahydroisoquinoline alkaloids are a significant class of natural products known for their potent biological activities.[1] this compound and its analogs target DNA, but unlike simpler monofunctional agents, their mode of action is a sophisticated, environment-dependent dichotomy.[1]

-

DNA Alkylation: Under anaerobic or reducing conditions, this compound acts as a classic alkylating agent, forming a covalent adduct with DNA. This process is initiated by the reductive activation of the molecule.

-

Oxidative Scission: In the presence of molecular oxygen, this compound switches its role to that of a DNA-cleaving agent, generating reactive oxygen species (ROS) that lead to single-strand breaks.

Understanding the precise molecular switches that govern this mechanistic bifurcation is paramount for the rational design of novel therapeutics based on the this compound scaffold and for predicting their efficacy in the heterogeneous tumor microenvironment.

The DNA Alkylation Pathway: A Reductive Activation Mechanism

The alkylation pathway is characteristic of many tetrahydroisoquinoline antibiotics and is favored in hypoxic environments, such as those found in solid tumors.[1] The key to this mechanism is the reductive activation of the this compound molecule to generate a highly electrophilic intermediate.

Mechanism:

-

Reductive Activation: In the presence of a biological reducing agent, such as NADH, the core structure of this compound is reduced.

-

Iminium Ion Formation: This reduction facilitates the elimination of a leaving group from the hemiaminal moiety (the "warhead" of the molecule), generating a stabilized, but highly reactive, electrophilic iminium ion intermediate.[1]

-

Nucleophilic Attack by DNA: The iminium ion is a potent electrophile that is readily attacked by nucleophilic sites on DNA bases. Studies have shown that the primary target is the N2 exocyclic amino group of guanine, which resides in the minor groove of the DNA double helix.[1] This results in a stable, covalent mono-adduct.

This covalent modification of DNA can sterically block the progression of DNA and RNA polymerases, leading to replication stress, cell cycle arrest, and ultimately, apoptosis.

Diagram of DNA Alkylation Pathway

The Oxidative Scission Pathway: A Cannizzaro-Based Mechanism

In an aerobic environment, this compound switches its mechanism to induce direct strand breaks in DNA. This pathway is particularly intriguing as it involves a novel, oxygen-dependent process that does not require external reducing agents or metal cofactors. The proposed mechanism is a "Cannizzaro-based" redox self-disproportionation.

Mechanism:

-

Initiation: The reaction is initiated at the labile oxazolidine moiety within the this compound structure.

-

Cannizzaro-type Disproportionation: This moiety undergoes a redox self-disproportionation reaction, analogous to a Cannizzaro reaction. In this process, one molecule is effectively oxidized while another is reduced.

-

Superoxide Production: A key consequence of this intramolecular redox reaction is the transfer of an electron to molecular oxygen (O₂), generating the superoxide radical (O₂⁻•).

-

DNA Strand Scission: The generated superoxide, and potentially other downstream reactive oxygen species (e.g., hydroxyl radicals), can then attack the deoxyribose backbone of DNA, leading to single-strand breaks.

This ability to generate ROS in close proximity to DNA makes this compound an efficient DNA cleaving agent under aerobic conditions.

Diagram of Oxidative Scission Pathway

Quantitative Data Summary

Table 1: this compound DNA Adduct Formation (Hypothetical Data)

| Condition | Reducing Agent | [this compound] (µM) | Guanine Adducts (fmol/µg DNA) |

|---|---|---|---|

| Anaerobic | NADH (100 µM) | 10 | Data not available |

| Anaerobic | NADH (100 µM) | 50 | Data not available |

| Aerobic | None | 50 | Data not available |

| Aerobic | NADH (100 µM) | 50 | Data not available |

Table 2: this compound-mediated DNA Strand Scission (Hypothetical Data)

| Condition | Plasmid DNA | [this compound] (µM) | % Nicked DNA (Form II) | % Linear DNA (Form III) |

|---|---|---|---|---|

| Aerobic | pBR322 (1 µg) | 10 | Data not available | Data not available |

| Aerobic | pBR322 (1 µg) | 50 | Data not available | Data not available |

| Anaerobic | pBR322 (1 µg) | 50 | Data not available | Data not available |

| Aerobic (+SOD) | pBR322 (1 µg) | 50 | Data not available | Data not available |

Experimental Protocols

The following sections detail the generalized methodologies required to investigate the dual DNA-damaging activities of this compound.

Protocol: Analysis of DNA Alkylation by LC-MS/MS

This method is designed to isolate and quantify the specific covalent adducts formed between this compound and DNA.

-

Reaction Setup (Anaerobic):

-

In an anaerobic chamber, combine calf thymus DNA (e.g., 1 mg/mL) with the desired concentration of this compound in a suitable buffer (e.g., Tris-EDTA, pH 7.4).

-

Initiate the reaction by adding a reducing agent, such as NADH (final concentration ~100-500 µM).

-

Incubate the reaction at 37°C for a specified time course (e.g., 2, 6, 12, 24 hours).

-

Stop the reaction by ethanol precipitation of the DNA. Wash the DNA pellet multiple times with 70% ethanol to remove any unbound drug.

-

-

DNA Digestion:

-

Resuspend the purified, adducted DNA in a digestion buffer.

-

Perform enzymatic hydrolysis of the DNA to individual deoxyribonucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Analyze the digested nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use an appropriate C18 column for separation.

-

Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the expected this compound-deoxyguanosine adduct.

-

Quantify the adduct by comparing its peak area to that of a synthesized, isotopically-labeled internal standard.

-

Diagram of DNA Adduct Analysis Workflow

Protocol: Analysis of Oxidative DNA Scission by Agarose Gel Electrophoresis

This assay visualizes the conversion of supercoiled plasmid DNA to nicked and linear forms as a result of strand breaks.

-

Reaction Setup (Aerobic):

-

Prepare reaction mixtures in microcentrifuge tubes containing supercoiled plasmid DNA (e.g., 0.5 µg of pBR322) in a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.2).

-

Add varying concentrations of this compound to the tubes.

-

For mechanistic studies, scavenger agents can be added, such as superoxide dismutase (SOD) to test for the involvement of O₂⁻•, or DMSO for hydroxyl radicals.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stopping the Reaction & Sample Preparation:

-

Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye (e.g., bromophenol blue).

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TAE or TBE buffer, containing a DNA stain like ethidium bromide or SYBR Safe.

-

Load the reaction samples into the wells of the gel. Include a lane with untreated plasmid DNA as a negative control.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated approximately two-thirds of the way down the gel.

-

-

Visualization and Quantification:

-

Visualize the DNA bands on a UV transilluminator.

-

The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid will migrate at different rates and appear as distinct bands.

-

Quantify the intensity of each band using densitometry software to determine the percentage of DNA cleavage.

-

Diagram of DNA Cleavage Assay Workflow

Conclusion and Future Directions

This compound's dual-mode activity makes it a fascinating subject for both mechanistic enzymology and medicinal chemistry. The alkylation pathway is favored under hypoxic conditions typical of tumors, while the oxidative pathway provides an alternative cytotoxic mechanism in oxygenated tissues. This dichotomy presents both challenges and opportunities for drug development. A key area for future research is the quantitative determination of the tipping point between these two pathways. Understanding how factors like local redox potential (NADH/NAD+ ratio) and oxygen tension modulate this compound's activity could allow for the design of analogs that are selectively activated in specific tumor microenvironments, potentially enhancing therapeutic efficacy while minimizing off-target toxicity.

References

Foundational Research on Quinocarcin Class Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinocarcin class of compounds, natural products primarily isolated from Streptomyces species, represents a compelling area of research in the development of novel anticancer agents. These tetrahydroisoquinoline alkaloids have demonstrated significant cytotoxic activity against various tumor models. This technical guide provides an in-depth overview of the foundational research on this compound and its analogs, focusing on their synthesis, mechanism of action, and biological activity. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these complex molecules.

Introduction

This compound and its derivatives are a class of antitumor antibiotics characterized by a unique tetracyclic tetrahydroisoquinoline core structure. Their potent bioactivity has spurred extensive research into their synthesis and mechanism of action. A key analog, DX-52-1, is derived from the cyanation of this compound, which opens the oxazolidine ring and serves as a crucial intermediate for the synthesis of various derivatives.[1] This guide will delve into the core aspects of this compound research, providing a technical foundation for further investigation and drug development efforts.

Chemical Synthesis

The total synthesis of this compound and its analogs has been a significant focus of organic chemistry research. Various strategies have been developed to construct the complex tetracyclic framework.

Synthesis of Key Intermediate DX-52-1

A foundational step in the synthesis of many this compound analogs is the creation of DX-52-1 from the natural product this compound.

Experimental Protocol: Cyanation of this compound to DX-52-1 [1]

-